1,3-Bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetramethyldisiloxane

Catalog No.
S12541081
CAS No.
M.F
C12H32Cl2OSi4
M. Wt
375.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetr...

Product Name

1,3-Bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetramethyldisiloxane

IUPAC Name

chloro-[2-[[2-[chloro(dimethyl)silyl]ethyl-dimethylsilyl]oxy-dimethylsilyl]ethyl]-dimethylsilane

Molecular Formula

C12H32Cl2OSi4

Molecular Weight

375.62 g/mol

InChI

InChI=1S/C12H32Cl2OSi4/c1-16(2,13)9-11-18(5,6)15-19(7,8)12-10-17(3,4)14/h9-12H2,1-8H3

InChI Key

HFTOIHFYLSBRFG-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CC[Si](C)(C)Cl)O[Si](C)(C)CC[Si](C)(C)Cl

1,3-Bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetramethyldisiloxane is a siloxane compound characterized by its unique molecular structure that includes two chlorodimethylsilyl groups attached to a tetramethyldisiloxane backbone. This compound has the chemical formula C12H26Cl2Si2OC_{12}H_{26}Cl_2Si_2O and a CAS number of 18077-18-4. It appears as a colorless to light yellow liquid and is notable for its applications in various industrial processes, particularly in silicone chemistry.

The reactivity of 1,3-bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetramethyldisiloxane primarily involves nucleophilic substitutions due to the presence of the chlorodimethylsilyl groups. These groups can react with nucleophiles such as alcohols or amines, leading to the formation of siloxane derivatives. Additionally, this compound can undergo hydrolysis in the presence of water, resulting in the release of hydrochloric acid and the formation of silanol species.

The synthesis of 1,3-bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetramethyldisiloxane can be achieved through several methods:

  • Direct Chlorination: Chlorodimethylsilane can be reacted with a suitable alkylating agent to introduce the chlorodimethylsilyl groups onto a siloxane backbone.
  • Hydrosilylation: The compound can be synthesized via hydrosilylation reactions involving vinyl-containing silanes and chlorodimethylsilane under catalytic conditions.
  • Condensation Reactions: Silanol precursors may undergo condensation reactions in the presence of catalysts to form the desired bis-siloxane structure.

This compound finds utility in various fields:

  • Silicone Polymers: It serves as a precursor for silicone elastomers and resins.
  • Coatings and Sealants: Used in formulations for durable coatings that require enhanced thermal stability and moisture resistance.
  • Adhesives: Acts as an additive to improve adhesion properties in silicone-based adhesives.

Interaction studies involving 1,3-bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetramethyldisiloxane typically focus on its compatibility with other siloxanes and organic compounds. The chlorosilane groups allow for cross-linking with other reactive species during polymerization processes. Research indicates that this compound can enhance the mechanical properties of silicone matrices when used in conjunction with other silanes or fillers.

Several compounds share structural similarities with 1,3-bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetramethyldisiloxane. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
1,1,3,3-Tetramethyldisiloxane3277-26-7Simple siloxane structure without functional groups.
1,3-Dichloro-1,1,3,3-tetramethyldisiloxane2401-73-2Contains dichloride functionality; more reactive than the target compound.
1,3-Bis(aminopropyl)-1,1,3,3-tetramethyldisiloxane2469-55-8Incorporates amine groups; used for different applications like curing agents.
1,3-Bis(2-chloropropyl)-1,1,3,3-tetramethyldisiloxane18132-72-4Similar chlorinated structure but with propyl groups instead of ethyl.

The uniqueness of 1,3-bis(2-(chlorodimethylsilyl)ethyl)-1,1,3,3-tetramethyldisiloxane lies in its specific combination of chlorodimethylsilyl functionality and its application potential in silicone chemistry compared to other similar compounds.

Hydrogen Bond Acceptor Count

1

Exact Mass

374.0907272 g/mol

Monoisotopic Mass

374.0907272 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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